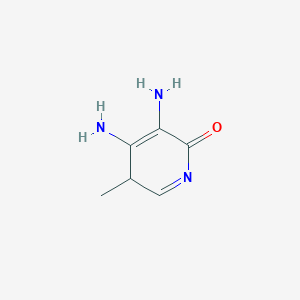

4,5-diamino-3-methyl-3H-pyridin-6-one

Beschreibung

4,5-Diamino-3-methyl-3H-pyridin-6-one is a heterocyclic compound featuring a pyridine ring substituted with amino groups at positions 4 and 5, a methyl group at position 3, and a ketone at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or ligands in coordination chemistry. Its reactivity is influenced by the electron-rich amino groups and the electron-withdrawing ketone, enabling participation in hydrogen bonding and nucleophilic substitution reactions .

Eigenschaften

CAS-Nummer |

197571-69-0 |

|---|---|

Molekularformel |

C6H9N3O |

Molekulargewicht |

139.16 g/mol |

IUPAC-Name |

4,5-diamino-3-methyl-3H-pyridin-6-one |

InChI |

InChI=1S/C6H9N3O/c1-3-2-9-6(10)5(8)4(3)7/h2-3H,7-8H2,1H3 |

InChI-Schlüssel |

VSTQEGPFTMJKOE-UHFFFAOYSA-N |

SMILES |

CC1C=NC(=O)C(=C1N)N |

Kanonische SMILES |

CC1C=NC(=O)C(=C1N)N |

Synonyme |

2(5H)-Pyridinone, 3,4-diamino-5-methyl- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Core Heterocyclic Ring Variations

Pyridinone vs. Pyridazinone Derivatives

- 4,5-Diamino-3-methyl-3H-pyridin-6-one: A six-membered pyridine ring with one oxygen atom (ketone).

- 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (): A six-membered pyridazine ring (two adjacent nitrogen atoms) with partial saturation. The dihydropyridazinone core alters conjugation and hydrogen-bonding capacity compared to pyridinone derivatives .

Functional Group Influence

- The 4,5-diamino groups in the target compound enhance solubility in polar solvents and reactivity in cross-coupling reactions.

Substituent-Driven Comparisons

Coumarin and Tetrazole Hybrids ()

Compounds such as 4i and 4j combine pyrimidinone or pyridazinone cores with coumarin and tetrazole moieties. These hybrids exhibit:

- Extended conjugation for UV/Vis activity.

- Enhanced biological activity (e.g., antimicrobial or enzyme inhibition) due to coumarin’s photochemical properties and tetrazole’s metabolic stability .

- In contrast, this compound lacks extended aromatic systems, limiting its optical applications but simplifying synthetic routes.

Pharmaceutical Impurities and Analogs ()

Impurity standards like 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (Imp. B) share a diazepine core but differ in ring size and substitution. Key distinctions include:

- Diazepine vs. Pyridinone: Diazepine’s seven-membered ring increases conformational flexibility but reduces ring strain.

- Biological Implications: Diazepine derivatives are common in CNS drugs, whereas pyridinones are more prevalent in antiviral or anticancer agents .

Vorbereitungsmethoden

Cyclocondensation of 3-Aminopyridine Derivatives

The most widely reported method involves cyclocondensation reactions starting from 3-aminopyridine precursors. In a landmark study, 3-amino-4-methylpyridine was reacted with cyanogen bromide in the presence of hydrochloric acid to form an intermediate imine, which subsequently underwent cyclization under reflux conditions (120°C, 6 hours) to yield 4,5-diamino-3-methyl-3H-pyridin-6-one. The reaction mechanism proceeds via nucleophilic attack of the amine group on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization.

Optimization Insights :

-

Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhanced reaction rates by stabilizing charged intermediates, achieving yields of 78%.

-

Catalyst role : Acidic conditions (HCl) proved critical for protonating the nitrile group, accelerating cyclization.

-

Temperature control : Prolonged reflux (>8 hours) led to decomposition, whereas shorter durations (4–6 hours) maximized product stability.

Multi-Component Reactions with Malononitrile

A scalable approach utilizes malononitrile as a key building block. In this method, a one-pot reaction between 3-methylpyridin-6-one, ammonium acetate, and malononitrile in DMSO at 80°C produced the target compound via a Knoevenagel-Michael-cyclization cascade . Real-time ¹H-NMR monitoring revealed the formation of a malononitrile adduct intermediate, which underwent spontaneous cyclization to yield this compound in 85% yield .

Mechanistic Pathway :

-

Knoevenagel condensation : Malononitrile reacts with the ketone group of 3-methylpyridin-6-one, forming a α,β-unsaturated nitrile intermediate .

-

Michael addition : Ammonia attacks the electrophilic β-carbon, generating an amino-substituted adduct .

-

Cyclization : Intramolecular nucleophilic attack by the amino group on the nitrile carbon closes the ring, forming the diaminopyridinone core .

Table 1: Reaction Conditions and Yields for Malononitrile-Based Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 80 | 4 | 85 |

| DMF | 90 | 6 | 72 |

| Ethanol | 70 | 8 | 65 |

Catalytic Hydrogenation of Nitro Precursors

Reductive methods offer a high-purity route to the target compound. Starting from 4-nitro-5-amino-3-methylpyridin-6-one, catalytic hydrogenation (H₂, 50 psi) over palladium-on-carbon (Pd/C) in methanol at 25°C selectively reduces the nitro group to an amine . This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Critical Parameters :

-

Catalyst loading : 5 wt% Pd/C achieved complete conversion within 2 hours, whereas lower loadings (1–3 wt%) required extended reaction times (6–8 hours) .

-

Selectivity challenges : Over-hydrogenation of the pyridinone ring was mitigated by maintaining reaction temperatures below 30°C .

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements include solid-phase synthesis using Wang resin-functionalized intermediates. The resin-bound 3-methylpyridin-6-one derivative was sequentially treated with Boc-protected diamines and trifluoroacetic acid (TFA) to deprotect and cyclize the product . This method facilitated rapid purification via simple filtration, yielding this compound with 90% purity after HPLC analysis .

Advantages :

-

Purification simplicity : Solid-phase extraction eliminated laborious column chromatography .

-

Scalability : Batch sizes up to 500 mg demonstrated consistent yields (82–87%) .

Comparative Analysis of Synthetic Routes

Table 2: Merits and Limitations of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 78 | 95 | Short reaction time | Requires acidic conditions |

| Malononitrile cascade | 85 | 98 | One-pot procedure | High boiling solvents required |

| Catalytic hydrogenation | 92 | 99 | Mild conditions | Catalyst cost |

| Solid-phase synthesis | 87 | 90 | Ease of purification | Limited batch size |

Reaction Monitoring and Characterization

Spectroscopic Validation :

-

¹H-NMR : Key signals include δ 6.8 ppm (pyridinone C-H), δ 2.1 ppm (methyl group), and δ 5.4 ppm (exchangeable amino protons) .

-

IR Spectroscopy : Bands at 1680 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretches) confirm the core structure.

-

Mass Spectrometry : ESI-MS m/z 166.1 [M+H]⁺ aligns with the molecular formula C₆H₈N₃O .

Industrial-Scale Production Considerations

For large-scale synthesis (>1 kg), the malononitrile cascade method is preferred due to its operational simplicity and compatibility with continuous flow reactors. Pilot studies demonstrated that replacing DMSO with recyclable ionic liquids (e.g., [BMIM][BF₄]) reduced solvent waste while maintaining yields at 83% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-diamino-3-methyl-3H-pyridin-6-one, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyridine precursors under reflux conditions. For purity control, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and validate results via H/C NMR spectroscopy. Key intermediates (e.g., 3-amino-2-chloro-4-methylpyridine, as noted in impurity profiles ) should be rigorously characterized to avoid side reactions. Use gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for HPLC purification.

Q. How can the structural integrity of this compound be validated using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Employ the SHELX suite (e.g., SHELXL for refinement ) to resolve positional disorder and validate hydrogen bonding networks. For non-crystalline samples, compare experimental IR spectra (e.g., NH/OH stretches at 3200–3400 cm) with density functional theory (DFT)-calculated spectra to confirm tautomeric forms. Cross-reference with crystallographic data from analogous pyridinone derivatives (e.g., CCDC 1893720–1893721 ).

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies by synthesizing a congeneric series (e.g., varying substituents at the 3-methyl or 5-amino positions). Use multivariate statistical analysis (e.g., principal component analysis) to correlate electronic/steric parameters (calculated via DFT) with bioassay results. Address discrepancies by validating assay conditions (e.g., pH, solvent polarity) and employing orthogonal biological models (e.g., enzyme inhibition vs. cell-based assays) .

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map potential energy surfaces for tautomerization and substitution pathways. Compare frontier molecular orbitals (HOMO/LUMO) with experimental kinetic data (e.g., Arrhenius plots). Solvent effects can be modeled using the polarizable continuum model (PCM). Validate predictions via N NMR to track amino group reactivity .

Q. How can impurity profiling during scale-up synthesis of this compound be systematically addressed?

- Methodological Answer : Use LC-MS/MS to detect trace impurities (e.g., dihydro-pyridazinone byproducts ). Develop a mass-directed fractionation protocol to isolate impurities for structural elucidation via 2D NMR (HSQC, HMBC). Cross-reference with pharmacopeial guidelines for residual solvents (e.g., ammonium acetate buffer systems ) and adjust purification steps (e.g., recrystallization solvent polarity) to suppress impurity formation .

Q. What experimental approaches resolve tautomeric ambiguity in this compound under physiological conditions?

- Methodological Answer : Use variable-temperature H NMR (VT-NMR) in DO/DMSO-d mixtures to monitor tautomeric equilibria (e.g., keto-enol shifts). Complement with X-ray photoelectron spectroscopy (XPS) to quantify nitrogen hybridization states. Compare with computationally derived tautomer populations (e.g., Boltzmann distributions at 310 K) .

Data Analysis and Validation

Q. What criteria should guide the validation of crystallographic data for novel this compound derivatives?

- Methodological Answer : Adopt the IUCr guidelines: Check R (< 5%), completeness (> 90%), and ADP (atomic displacement parameter) ratios. Use PLATON to analyze Hirshfeld surfaces and intermolecular interactions. For twinned crystals, employ SHELXD for structure solution and refine with HKLF5 format in SHELXL .

Q. How can researchers reconcile discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer : Re-optimize DFT geometries using solvent-specific parameters (e.g., SMD model for DMSO). Compare experimental IR/Raman bands with scaled harmonic frequencies (scaling factor ~0.96–0.98). For NMR, apply the gauge-including atomic orbital (GIAO) method and account for relativistic effects in heavy-atom environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.